2-Fluoro-5-methylbenzaldehyde
Overview
Description
2-Fluoro-5-methylbenzaldehyde is a chemical compound with the linear formula FC6H3(CH3)CHO . It is a combustible substance and poses a slight fire hazard when exposed to heat or flame .
Synthesis Analysis
The synthesis of this compound can be achieved starting from 2-amino-5-methoxytoluene . The key synthetic step in the production of a series of potent and selective inhibitors of aldosterone synthase (CYP11B2) involves a Wittig reaction using various heterocyclic aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a methyl group attached to it, and an aldehyde group (CHO) attached to the benzene ring.Chemical Reactions Analysis
This compound may be used in the synthesis of 5,10,15,20-tetrakis (2-fluoro-5-methoxyphenyl)porphyrin . It can also be used in the synthesis of aryl (2-fluoro-5-methoxyphenyl)methanones .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.5160 (lit.), a boiling point of 89 °C/15 mmHg (lit.), and a density of 1.129 g/mL at 25 °C (lit.) .Scientific Research Applications
Vibrational Analysis and Molecular Structure
2-Fluoro-5-methylbenzaldehyde has been extensively studied in the field of vibrational spectroscopy. A study by Iyasamy, Varadharajan, and Sivagnanam (2016) utilized FT-IR and FT-Raman spectroscopy to analyze its fundamental modes of vibrations. They employed density functional theory with B3LYP/6-311+G** basis sets for molecular geometry optimization and vibrational frequency calculations, achieving a close match between observed and calculated frequencies. This research provides insights into the molecular structure and stability of the compound through natural bonding orbital analyses and molecular electrostatic potential mapping, along with nuclear magnetic resonance analysis for hydrogen and carbon atoms. The study also explored the molecule's biological activity changes by examining charge distribution, Mullikan atomic charges, HOMO–LUMO energy, hyperpolarizability, and dipole moment (Iyasamy, Varadharajan, & Sivagnanam, 2016).
Fluorescent pH Sensor
This compound has been utilized in developing a highly selective fluorescent pH sensor. Saha et al. (2011) created a probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), that exhibited a significant increase in fluorescence intensity within a specific pH range, making it valuable for studying biological organelles (Saha et al., 2011).
Synthesis of Fluorinated Analogues
The compound has been involved in synthesizing fluorinated analogues with potential applications in cancer treatment. Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes, including this compound, used in the Wittig synthesis of fluoro-substituted stilbenes. These analogues demonstrated significant in vitro anticancer properties, highlighting the relevance of this compound in medicinal chemistry (Lawrence et al., 2003).
Chemosensors for Metal Ions
The compound has been incorporated into chemosensors for detecting metal ions. Gao et al. (2014) developed a chemosensor using 5-fluoro-2-hydroxybenzaldehyde rhodamine hydrazone, demonstrating selective and sensitive detection of Cu2+ ions. This application highlights its potential in environmental monitoring and bioimaging (Gao et al., 2014).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
While there is limited information available on the future directions of 2-Fluoro-5-methylbenzaldehyde, it is a useful compound in the synthesis of various chemical structures . Its potential applications in the synthesis of potent and selective inhibitors of aldosterone synthase (CYP11B2) suggest that it may have future uses in the development of new pharmaceuticals .
Mechanism of Action
Mode of Action
It’s known that aldehydes can undergo a variety of chemical reactions, including nucleophilic addition and oxidation . The fluorine atom in the compound could potentially influence these reactions due to its high electronegativity.
Biochemical Pathways
Aromatic aldehydes like this compound are often involved in organic synthesis, potentially affecting various biochemical pathways .
Pharmacokinetics
Its physical properties such as a boiling point of 89 °c/15 mmhg and a density of 1129 g/mL at 25 °C might influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methylbenzaldehyde. For instance, it is sensitive to air , suggesting that its stability and reactivity could be affected by exposure to oxygen. Furthermore, its storage temperature is recommended to be in an inert atmosphere at 2-8°C , indicating that temperature can also influence its stability.
properties
IUPAC Name |
2-fluoro-5-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWILFXCNRBMDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390961 | |
Record name | 2-Fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93249-44-6 | |
Record name | 2-Fluoro-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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